2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide
Description
2-[(4-Bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide is a synthetic acetohydrazide derivative characterized by a sulfanyl (-S-) linkage to a substituted aromatic ring. The core structure consists of an acetohydrazide backbone (CH3CONHNH2) connected to a 4-bromo-2,5-dimethylphenyl group via a thioether bond. The bromine atom at the para position and methyl groups at the 2- and 5-positions of the phenyl ring contribute to its unique electronic and steric properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethylphenyl)sulfanylacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-6-4-9(7(2)3-8(6)11)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYBBSKPSZWOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)SCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide involves multiple steps:
Starting Material: The synthesis begins with 4-bromo-2,5-dimethylphenyl thiol.
Formation of Intermediate: The thiol group is reacted with chloroacetic acid to form 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetic acid.
Hydrazide Formation: The acetic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide undergoes several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2,5-dimethylphenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in biological processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetohydrazide Derivatives
| Compound Name | Substituents on Aromatic/Heterocyclic Moiety | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 2-[(4-Bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide (Target) | 4-Bromo-2,5-dimethylphenyl | C11H14BrN3OS | 332.22 | Bromine and methyl groups |
| 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,3-dichlorophenyl)methylene]acetohydrazide | 4-Bromophenyl, dichlorophenyl, triazole | C23H16BrCl2N5OS | 561.28 | Triazole core, Cl substituents |
| 2-(1,3-benzothiazol-2-ylthio)-N′-[(E)-(4-bromophenyl)methylidene]acetohydrazide | Benzothiazole, 4-bromophenyl | C16H11BrN4OS2 | 435.32 | Benzothiazole heterocycle |
| 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide | Diphenyltriazole | C16H15N5OS | 341.39 | Triazole with dual phenyl groups |
Key Observations :
- The target compound lacks the heterocyclic triazole or benzothiazole moieties present in analogues (e.g., ), which are critical for interactions with biological targets like kinases or DNA .
- Dichlorophenyl or fluorophenyl substituents (e.g., ) introduce stronger electron-withdrawing effects compared to the methyl groups in the target compound, altering solubility and reactivity .
Chemical and Physical Properties
Table 2: Physicochemical Data
Key Observations :
Key Observations :
Key Observations :
- Most acetohydrazides are synthesized via hydrazine-mediated condensation of ester precursors (e.g., ) .
- Fluorophenyl or methoxy substituents () require specialized aldehydes for hydrazone formation .
Impact of Structural Modifications on Activity
- Electron-Withdrawing Groups (Br, Cl) : Enhance binding to electron-deficient biological targets (e.g., DNA in cancer cells) but reduce metabolic stability .
- Methyl Groups : Improve lipophilicity and membrane permeability compared to bulkier substituents (e.g., tert-butyl in ) .
- Heterocyclic Cores (Triazole, Benzothiazole) : Enable hydrogen bonding and π-π interactions with enzymes or receptors, as seen in kinase inhibitors () and α-glucosidase inhibitors () .
Biological Activity
2-[(4-bromo-2,5-dimethylphenyl)sulfanyl]acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a hydrazide functional group attached to a sulfanyl moiety linked to a brominated aromatic ring. This unique structure suggests potential interactions with biological targets, particularly enzymes and receptors.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The hydrazide moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of metabolic enzymes and those involved in disease pathways.
- Protein-Ligand Interactions : The phenyl group can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity and influencing various biochemical pathways .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, providing insights into the potential efficacy of this compound:
- Antibacterial Efficacy : Compounds similar to this compound have shown significant antibacterial activity against strains such as Staphylococcus aureus and Salmonella typhi. For instance, derivatives exhibited activity comparable to ciprofloxacin, a standard antibiotic .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 8b | Staphylococcus aureus | High |
| 8c | Salmonella typhi | Moderate |
Cytotoxicity and Hemolytic Activity
The cytotoxic effects of hydrazide derivatives have been assessed using hemolytic activity as an indicator:
- Cytotoxicity Profiles : Compounds were screened for hemolytic activity, revealing low toxicity profiles. Specific derivatives exhibited minimal hemolytic effects while maintaining antibacterial potency .
Case Study 1: Inhibition of Enzyme Activity
A study involving molecular docking simulations highlighted the inhibitory potential of related compounds against α-glucosidase and butyrylcholinesterase. The results indicated that specific substitutions on the aromatic ring significantly enhanced enzyme binding affinity and inhibition efficacy.
Case Study 2: Antibacterial Screening
In a comparative study, various synthesized derivatives were tested against multiple bacterial strains. The results demonstrated that certain modifications led to enhanced antibacterial properties, suggesting a structure-activity relationship (SAR) that could inform future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
